5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H28N4O2S and its molecular weight is 400.54. The purity is usually 95%.
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Biological Activity
5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound with significant potential in pharmacology due to its unique structural features and biological activity. This article delves into the compound’s biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C21H28N4O2S |
Molecular Weight | 400.5 g/mol |
CAS Number | 1009230-52-7 |
The biological activity of this compound is largely attributed to its interaction with various biological targets. The thiazole and triazole rings are known for their roles in modulating enzyme activities and receptor interactions.
1. Anti-inflammatory Activity
Research has demonstrated that compounds containing thiazole rings exhibit anti-inflammatory properties. For instance, a study predicted the anti-inflammatory activity of similar compounds using the PASS program, which indicated a probability range (Pa) for anti-inflammatory action between 0.274 and 0.636 .
In vivo studies using mouse models showed that certain derivatives provided up to 67% protection against inflammation compared to the reference drug indomethacin, which provided 47% protection at equivalent doses .
2. COX Inhibition
The compound's potential as a cyclooxygenase (COX) inhibitor has been explored. In vitro studies indicated that thiazole derivatives could inhibit COX-1/COX-2 enzymes with varying efficacy. The inhibition rates ranged from 0% to 93%, suggesting a strong potential for anti-inflammatory applications through COX inhibition .
Case Study 1: In Vivo Efficacy
A study evaluated the anti-inflammatory effects of various thiazolo[3,2-b][1,2,4]triazole derivatives in R strain mice. The results indicated that these compounds exhibited significant protective effects against induced inflammation, validating their therapeutic potential .
Case Study 2: Structural Activity Relationship (SAR)
Another investigation focused on the SAR of thiazole derivatives revealed that modifications in substituents on the thiazole ring could enhance biological activity. Compounds with specific functional groups showed increased binding affinity to target enzymes compared to their unsubstituted counterparts .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antimicrobial Activity : Thiazole derivatives have been documented to possess antimicrobial properties against a range of pathogens, suggesting their utility in treating infections .
- Anticancer Potential : Some derivatives have shown promise in anticancer assays, indicating that they may inhibit tumor growth through multiple mechanisms including apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Preliminary data suggest that similar compounds may exhibit neuroprotective effects, which warrants further investigation into their potential applications in neurodegenerative diseases .
Properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(4-ethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-5-27-17-8-6-16(7-9-17)18(24-11-13(2)10-14(3)12-24)19-20(26)25-21(28-19)22-15(4)23-25/h6-9,13-14,18,26H,5,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKUFBSBDGUBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CC(CC(C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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